(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-phenyl-1H-pyrazol-1-yl)propanoic acid

Description

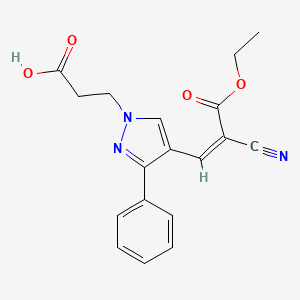

The compound “(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-phenyl-1H-pyrazol-1-yl)propanoic acid” (hereafter referred to as the target compound) is a structurally complex molecule featuring a pyrazole core substituted with a phenyl group at position 3 and a (Z)-configured α-cyano-β-ethoxyacrylate moiety at position 4. The Z-configuration of the propenyl group is critical for its stereoelectronic properties, influencing molecular reactivity and biological target affinity .

Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure solution . However, specific crystallographic data for the target compound remain unpublished in the available literature.

Properties

IUPAC Name |

3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-2-25-18(24)14(11-19)10-15-12-21(9-8-16(22)23)20-17(15)13-6-4-3-5-7-13/h3-7,10,12H,2,8-9H2,1H3,(H,22,23)/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGJUSMDSPFBNH-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CN(N=C1C2=CC=CC=C2)CCC(=O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=CC=C2)CCC(=O)O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-phenyl-1H-pyrazol-1-yl)propanoic acid, a compound characterized by its complex structure and diverse functional groups, has attracted attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O4, with a molecular weight of 339.35 g/mol. The compound features a pyrazole ring, which is known for its significant biological activities, including anti-inflammatory and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O4 |

| Molecular Weight | 339.35 g/mol |

| Purity | ≥95% |

Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety exhibit promising anticancer properties. For instance, derivatives of pyrazole have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

A study demonstrated that pyrazole derivatives could inhibit the growth of prostate cancer cell lines (DU 145) with IC50 values in the micromolar range. The mechanism was attributed to the inhibition of specific kinases involved in tumor progression .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-y)-3-pheny)pyrazol exhibits significant inhibition of these cytokines, suggesting its utility in treating inflammatory conditions .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyrazole derivatives. The compound has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens ranged from 50 to 200 µg/mL, indicating moderate antimicrobial efficacy .

Study on Anticancer Properties

In a recent study, researchers synthesized a series of pyrazole derivatives, including (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-y)-3-pheny)pyrazol. The synthesized compounds were tested against human cancer cell lines, revealing significant cytotoxic effects compared to standard chemotherapeutics .

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a reduction in paw swelling and joint inflammation when treated with (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-y)-3-pheny)pyrazol, supporting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Table 1: Structural and Predicted Physicochemical Comparison

Research Findings and Discussion

- Synthetic accessibility : The target compound’s phenyl group simplifies synthesis compared to the dimethoxy analogue, which requires additional protection/deprotection steps for methoxy groups.

- Stability : The Z-configuration in both compounds is susceptible to photoisomerization, necessitating storage in opaque containers.

- Crystallography challenges : The phenyl group’s symmetry may facilitate crystallization, whereas the dimethoxy analogue’s asymmetry could complicate SHELX-assisted refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.